3-(3-Chlorophenyl)-4-methoxyaniline
Description
3-(3-Chlorophenyl)-4-methoxyaniline is an aromatic amine featuring a methoxy group (-OCH₃) at the para position and a 3-chlorophenyl substituent at the meta position of the aniline ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,15H2,1H3 |
InChI Key |
ADTMEEAAZPURJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table compares 3-(3-Chlorophenyl)-4-methoxyaniline with structurally related compounds, focusing on substituent effects and physicochemical properties:
Key Observations :
- Electron-Withdrawing vs.
- Fluorinated Analogs : The difluoroethoxy substituent in 3-(2,2-difluoroethoxy)-4-methoxyaniline increases lipophilicity, which may improve blood-brain barrier penetration in drug design .
Research Findings and Challenges
- Stereoelectronic Effects : Computational studies (e.g., Chem3D Pro 12.0.2) reveal that the 3-chlorophenyl group induces a localized positive charge on the aromatic ring, facilitating electrophilic aromatic substitution reactions .
- Yield Optimization: The low yields of chloro-substituted β-enaminones (~10–15%) compared to methoxy analogs (~20–25%) underscore the need for optimized catalysts or alternative solvents .
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